molecular formula C22H25ClN4O2 B7505976 1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide

1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide

カタログ番号 B7505976
分子量: 412.9 g/mol
InChIキー: RERINEVLZFTEAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as CEP-1347 and is known for its neuroprotective properties. The purpose of

作用機序

The mechanism of action of CEP-1347 involves its ability to inhibit the activation of JNK. JNK is a protein that is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. When activated, JNK can lead to the death of neurons through a process known as apoptosis. CEP-1347 inhibits JNK activation by binding to the protein and preventing its phosphorylation, which is necessary for its activation.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative disease.

実験室実験の利点と制限

One of the main advantages of using CEP-1347 in lab experiments is its specificity for JNK inhibition. Unlike other compounds that may inhibit multiple signaling pathways, CEP-1347 specifically targets JNK, making it a useful tool for studying the role of JNK in various biological processes. However, one limitation of using CEP-1347 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not cause unwanted side effects.

将来の方向性

There are several future directions for the study of CEP-1347. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the exploration of CEP-1347's potential use in the treatment of other diseases, such as cancer and diabetes. Additionally, researchers may investigate the potential use of CEP-1347 in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of CEP-1347 in human clinical trials.
Conclusion:
In conclusion, CEP-1347 is a promising compound with potential applications in the treatment of neurodegenerative diseases. Its ability to inhibit JNK activation makes it a useful tool for studying the role of JNK in various biological processes. However, further research is needed to fully understand the compound's mechanism of action, as well as its potential use in other diseases and in human clinical trials.

合成法

The synthesis of CEP-1347 involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and solvents, including 4-chlorobenzoyl chloride, 6-pyrrolidin-1-ylpyridin-3-amine, and piperidine-3-carboxylic acid. The reaction is typically carried out under carefully controlled conditions, including temperature, pressure, and reaction time, to ensure the highest possible yield and purity of the final product.

科学的研究の応用

CEP-1347 has been extensively studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Its neuroprotective properties are believed to be due to its ability to inhibit the activation of c-Jun N-terminal kinase (JNK), a protein that is involved in the regulation of cell death and survival. By inhibiting JNK activation, CEP-1347 may help to prevent the death of neurons and preserve brain function.

特性

IUPAC Name

1-(4-chlorobenzoyl)-N-(6-pyrrolidin-1-ylpyridin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c23-18-7-5-16(6-8-18)22(29)27-13-3-4-17(15-27)21(28)25-19-9-10-20(24-14-19)26-11-1-2-12-26/h5-10,14,17H,1-4,11-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERINEVLZFTEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。